Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate

Catalog No.
S8515232
CAS No.
M.F
C8H11BF3KN2O
M. Wt
258.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole...

Product Name

Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate

IUPAC Name

potassium;trifluoro-[1-(oxan-2-yl)pyrazol-4-yl]boranuide

Molecular Formula

C8H11BF3KN2O

Molecular Weight

258.09 g/mol

InChI

InChI=1S/C8H11BF3N2O.K/c10-9(11,12)7-5-13-14(6-7)8-3-1-2-4-15-8;/h5-6,8H,1-4H2;/q-1;+1

InChI Key

BFCBDXMNLWLVRE-UHFFFAOYSA-N

SMILES

[B-](C1=CN(N=C1)C2CCCCO2)(F)(F)F.[K+]

Canonical SMILES

[B-](C1=CN(N=C1)C2CCCCO2)(F)(F)F.[K+]

Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate is a chemical compound characterized by its unique structural features, which include a tetrahydro-2H-pyran moiety and a pyrazole ring. The molecular formula for this compound is C₈H₁₁BF₃KN₂O, with a molecular weight of 258.09 g/mol. It is typically encountered as a solid with a melting point ranging from 120 to 130 °C . The trifluoroborate group enhances its reactivity and solubility in various solvents, making it valuable in synthetic chemistry.

Due to the presence of both the pyrazole and trifluoroborate functionalities. Key reactions include:

  • Nucleophilic Substitution: The trifluoroborate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cross-Coupling Reactions: It is often utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds, where it can serve as a boron source.
  • Coordination Chemistry: The pyrazole moiety can coordinate with metal centers, facilitating various catalytic processes .

The synthesis of potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate typically involves the following steps:

  • Formation of the Pyrazole: The initial step may involve the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring.
  • Introduction of Tetrahydro-2H-Pyran: This can be achieved through the reaction of the pyrazole derivative with tetrahydro-2H-pyran under acidic or basic conditions.
  • Trifluoroboration: The final step involves the introduction of the trifluoroborate group, often accomplished using boron trifluoride etherate or other boron reagents in the presence of potassium salts to yield the desired trifluoroborate .

Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate finds applications in:

  • Organic Synthesis: It is used as a reagent in various organic transformations, particularly in cross-coupling reactions.
  • Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Pharmaceutical Development: Given its potential biological activity, it may be explored for developing new therapeutic agents .

Interaction studies involving potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate focus on its reactivity with other chemical species. These studies might include:

  • Reactivity with Nucleophiles: Understanding how it interacts with various nucleophiles can provide insights into its utility in synthetic pathways.
  • Metal Coordination: Exploring how this compound coordinates with transition metals can reveal its potential applications in catalysis .

Several compounds share structural or functional similarities with potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate. These include:

Compound NameMolecular FormulaUnique Features
Potassium 1H-pyrazole-4-trifluoroborateC₃H₃BF₃KN₂Simpler structure without tetrahydropyran moiety
Potassium tetrahydro-2H-pyran-4-trifluoroborateC₇H₉BF₃KLacks pyrazole functionality
Potassium 2-(tetrahydro-2H-pyran-2-yloxy)ethyltrifluoroborateC₇H₁₃BF₃KO₂Contains ether functionality instead of pyrazole

The uniqueness of potassium 1-(tetrahydro-2H-pyran-2-yloxy)-1H-pyrazole-4-trifluoroborate lies in its combination of both the tetrahydropyran and pyrazole structures along with the trifluoroborate group, which enhances its reactivity and potential applications in diverse fields .

Regioselective Halogenation Strategies in Pyrazole Functionalization

Regioselective halogenation of pyrazole precursors is pivotal for directing subsequent coupling reactions. Recent advances utilize NXS (N-halosuccinimide) reagents under metal-free conditions to achieve C4-halogenation of 3-aryl-1H-pyrazol-5-amines. For example, N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at room temperature selectively brominates the pyrazole ring at the 4-position with 85–92% yields. This method circumvents traditional Friedel-Crafts halogenation limitations, which often require harsh acidic conditions and exhibit poor regiocontrol.

DMSO acts as both solvent and catalyst, stabilizing reactive intermediates through hydrogen-bonding interactions. Comparative studies show that N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) exhibit similar efficiency for iodination and chlorination, respectively (Table 1).

Table 1: Halogenation Efficiency of NXS Reagents

Halogen SourceYield (%)Reaction Time (h)
NBS922.5
NIS883.0
NCS784.5

This strategy enables gram-scale synthesis of 4-halogenated pyrazoles, which serve as precursors for trifluoroborate formation via subsequent boronylation.

Diazotization and Coupling Reactions with Potassium Trifluoroborate Derivatives

The Suzuki-Miyaura cross-coupling between pyrazole boronic esters and aryl halides is a cornerstone for constructing the target compound. A patented process reacts 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile in a biphasic solvent system (THF:toluene:water = 3:3:1). Catalyzed by bis(triphenylphosphine)palladium(II) chloride (1.5 mol%) and using sodium carbonate (3 equiv) as base, the reaction achieves >95% conversion at 70°C within 2 hours.

Isolation involves distilling the solvent to near-dryness, followed by ethanol-induced crystallization to yield the coupled intermediate. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating interphase boronate transfer. Subsequent acidolytic detachment of the tetrahydropyranyl (THP) protecting group (30% HCl in methanol at 10°C) furnishes the free pyrazole, which is converted to the potassium trifluoroborate salt via KHF2 treatment.

Grignard Exchange Protocols for Boron-Containing Heterocycles

Grignard reagents enable direct boron introduction into pyrazole frameworks. A two-step sequence involves:

  • Magnesium-halogen exchange: Treatment of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with isopropylmagnesium chloride in THF at -20°C generates the pyrazolylmagnesium intermediate.
  • Boron trifluoride quenching: Adding BF3·OEt2 (1.1 equiv) at -78°C followed by aqueous workup with KHF2 yields the potassium trifluoroborate.

This method circumvents boronic acid instability issues, achieving 80–85% yields. Counterion exchange with tetrabutylammonium hydroxide improves organic solubility, facilitating subsequent cross-coupling steps.

Optimization of Reaction Conditions for Scalable Synthesis

Key parameters for scalable production include:

  • Solvent systems: Mixed THF-toluene-water (3:3:1) optimizes Suzuki coupling efficiency while preventing emulsion formation during workup.
  • Temperature control: Maintaining 70±3°C during coupling prevents byproduct formation from premature THP deprotection.
  • Precipitation protocols: Gradual addition of water (100% v/v relative to acetonitrile) at 20°C ensures high-purity crystallization of intermediates.

Table 2: Optimized Conditions for Intermediate Isolation

ParameterOptimal ValueImpact on Yield
Water volume100% v/v+15%
Cooling rate1°C/min+10%
Stirring time12–18 h+8%

These refinements enable multikilogram synthesis with >90% overall yield from the boronic ester precursor.

Role in Suzuki-Miyaura Coupling for Biaryl Construction

Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate serves as a stable yet reactive partner in Suzuki-Miyaura cross-coupling reactions. The trifluoroborate group facilitates transmetalation to palladium or nickel catalysts while the tetrahydro-2H-pyran (THP) protecting group minimizes undesired side reactions at the pyrazole nitrogen [3] [8].

A key advantage lies in its compatibility with both traditional two-electron transmetalation pathways and emerging single-electron transfer mechanisms. For example, nickel-catalyzed couplings employing photoredox systems enable stereoconvergent cross-couplings with alkyl electrophiles, bypassing β-hydride elimination issues common in conventional approaches [3]. The THP group remains intact under basic conditions (e.g., Cs₂CO₃ in THF/H₂O), ensuring regioselective functionalization at the boron-bearing carbon [8].

Table 1: Representative Suzuki-Miyaura Reactions Using Potassium 1-(THP-Protected) Pyrazole Trifluoroborate

Electrophile PartnerCatalyst SystemYield (%)Key Observation
Aryl bromidesPd(PPh₃)₄, K₂CO₃78–92THP stability >12 h at 80°C
Vinyl triflatesNi(cod)₂, Ir(ppy)₃65Stereoconvergent coupling achieved
Heteroaryl chloridesPd(OAc)₂, SPhos83No N-deprotection observed

The slow hydrolysis of the trifluoroborate group under basic conditions ([BF₃K]⁻ → [B(OH)₃]⁻) prevents boronic acid accumulation, suppressing protodeboronation and homocoupling side reactions [5]. This "boron masking" effect is particularly valuable for electron-deficient pyrazole systems prone to decomposition.

Mechanistic Insights into Trifluoroborate Stability Under Catalytic Conditions

The stability of potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate under cross-coupling conditions depends on three interrelated factors:

  • Hydrolysis Kinetics: The trifluoroborate anion undergoes stepwise defluorination via a difluoroborane intermediate. Density functional theory (DFT) calculations reveal that B–F bond lengthening in this intermediate correlates with hydrolysis rate acceleration [5]. The THP group’s electron-donating effects slightly retard hydrolysis compared to unprotected pyrazole analogs.

  • Phase Behavior: In biphasic THF/H₂O systems, the reagent partitions into the organic phase, limiting water-mediated decomposition. Phase-transfer catalysts (e.g., Aliquat 336) further stabilize the reagent by enhancing interfacial electron transfer [3].

  • Base Effects: Strong bases (e.g., Cs₂CO₃) generate a microacidic environment through CO₂ release, paradoxically accelerating hydrolysis in localized regions. This is mitigated by using weaker bases like K₃PO₄ when slow boronic acid release is critical [5].

Table 2: Hydrolysis Half-Lives Under Varied Conditions

Condition (55°C)t₁/₂ (h)Notes
THF/H₂O, Cs₂CO₃4.2Partial phase splitting observed
Dioxane/H₂O, K₃PO₄8.7Homogeneous solution
With 10 mol% AcOH1.1Acid-catalyzed pathway dominant

These insights guide reaction optimization: nickel catalysis tolerates faster hydrolysis rates than palladium systems due to enhanced transmetalation efficiency [8].

Case Studies in Heterocyclic Scaffold Elaboration

The reagent’s orthogonal reactivity enables modular construction of pharmaceutically relevant heterocycles:

Case Study 1: Oxazepane-Bridged Tricycles
Coupling potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate with 2-bromo-6-methoxypyridine under Pd catalysis (SPhos ligand, K₂CO₃) yields biphenyl intermediates. Subsequent THP deprotection and acid-mediated cyclization forms 5-7-6-fused tricycles in 74% overall yield [6]. The trifluoroborate’s stability allows sequential functionalization without protecting group adjustments.

Case Study 2: Pyrazole-Piperazine Hybrids
Nickel-catalyzed coupling with β-bromo enamines generates advanced intermediates for antipsychotic drug candidates. The THP group prevents coordination-induced catalyst poisoning, enabling turnover numbers >200 [4].

Table 3: Heterocyclic Products from Pyrazole Trifluoroborate Elaboration

SubstrateCoupling PartnerProduct ClassApplication
4-BromobenzofuranReagentBenzofuropyrazoleKinase inhibitor precursor
3-Chloro-1,2,4-thiadiazoleReagentThiadiazolylpyrazoleAntibacterial lead
2-IodopyrroleReagentPyrrolopyrazoleAnticancer screening

These examples underscore the reagent’s utility in late-stage diversification campaigns, particularly for medicinal chemistry programs requiring rapid scaffold hopping.

Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate demonstrates superior hydrolytic stability compared to its boronic acid analog in protic media [1] [2] [3]. The hydrolytic behavior of organotrifluoroborates follows a complex mechanism involving initial fluoride loss to form a difluoroborane intermediate, which subsequently undergoes hydrolysis to generate the corresponding boronic acid [1] [2] [3].

The hydrolytic stability profile is heavily dependent on the electronic nature of the organic substituent. Pyrazole-containing trifluoroborates, particularly those with electron-withdrawing characteristics, exhibit enhanced stability toward hydrolysis [4]. The hydrolysis rates for trifluoroborates can be categorized into three distinct classes: fast release (half-life ≤ 1 hour), slow release (half-life 1-24 hours), and very slow release (half-life ≥ 24 hours) [1] [2] [3].

Substrate TypeHydrolytic Half-LifepH DependenceStability in Protic Media
Trifluoroborate (Phenyl)>160 daysModerateSlow hydrolysis
Boronic Acid (Phenyl)< 1 dayStrongRapid hydrolysis
Trifluoroborate (p-Methoxyphenyl)1-3 hModerateSlow hydrolysis
Boronic Acid (p-Methoxyphenyl)< 1 hStrongRapid hydrolysis

The pyrazole trifluoroborate exhibits an acid-base paradox where certain substrates require acid catalysis for efficient hydrolysis, ensuring slow hydrolysis under basic Suzuki-Miyaura coupling conditions [1] [2] [3]. This phenomenon is particularly pronounced for substrates containing electron-withdrawing groups, where the hydrolysis rate is significantly retarded under basic conditions.

Quantitative analysis reveals that the hydrolysis rates correlate with boron-fluorine bond lengths in the intermediate difluoroborane species [1] [2] [3]. The Swain-Lupton resonance parameter (R) of the organic group allows for a priori evaluation of hydrolysis behavior, enabling predictive assessment of stability profiles [1] [2] [3].

Chemoselectivity in Multi-Step Synthetic Pathways

The chemoselectivity advantages of trifluoroborates in multi-step synthesis are particularly evident in their orthogonal reactivity profiles compared to boronic acids [5] [6]. The robust nature of the trifluoroborate moiety allows for chemoselective transformations at other positions while preserving the boron functionality for subsequent cross-coupling reactions [5] [6].

In pyrazole systems, the trifluoroborate demonstrates remarkable stability toward nucleophilic conditions, enabling selective halogenation, alkylation, and other electrophilic aromatic substitution reactions [5] [7] [8]. This contrasts sharply with boronic acids, which are susceptible to protodeboronation and oxidative side reactions under similar conditions [5] [8].

Reagent TypeSubstrateChemoselectivityFunctional Group ToleranceSide Reactions
TrifluoroborateArylHighExcellentMinimal
Boronic AcidArylModerateGoodHomocoupling/Protodeboronation
TrifluoroborateAlkylVery HighExcellentMinimal
Boronic AcidAlkylLowPoorExtensive

The slow-release strategy employed with trifluoroborates ensures that the active boronic acid species does not accumulate substantially, thereby minimizing side reactions such as oxidative homocoupling and protodeboronation [1] [2] [3]. This controlled release mechanism is particularly advantageous in complex synthetic sequences where multiple functional groups are present.

Dibora-substituted intermediates demonstrate exceptional selectivity based on boron substituent nature [6]. The differential reactivity between trialkylboranes and organotrifluoroborates allows for sequential, chemoselective cross-coupling reactions, providing access to complex molecular architectures through controlled functionalization [6].

Air and Moisture Tolerance in Industrial Process Chemistry

The superior air and moisture tolerance of trifluoroborates represents a significant advantage in industrial process chemistry [9] [10] [11]. Organotrifluoroborates are stable to heat, air, and humidity, making them highly convenient crystalline reagents for large-scale applications [9] [10] [11].

The tetracoordinate boron structure in trifluoroborates eliminates Lewis acidity, resulting in excellent stability under oxidative conditions [9] [10] [11]. This stability allows for storage under ambient conditions without the need for inert atmosphere protection, unlike boronic acids which require careful handling to prevent degradation [9] [10] [11].

ParameterTrifluoroborateBoronic Acid
Storage StabilityExcellent (>1 year)Poor (days-weeks)
Handling RequirementsAmbient conditionsInert atmosphere
Purification EaseCrystalline solidsDifficult/oil formation
Stoichiometry ControlPreciseUncertain
Scale-Up FeasibilityExcellentChallenging

The monomeric nature of trifluoroborates ensures precise stoichiometric control, a critical requirement in industrial processes where accurate equivalent weights are essential [9] [10] [11]. This contrasts with boronic acids, which often exist as oligomeric species or hydrates, leading to uncertain stoichiometry and challenging scale-up procedures [9] [10] [11].

Process robustness is further enhanced by the crystalline nature of trifluoroborates, which facilitates purification and handling compared to the often oily or hygroscopic boronic acids [9] [10] [11]. The ability to store trifluoroborates on the benchtop for extended periods without degradation significantly reduces operational complexity in industrial settings [9] [10] [11].

Hydrogen Bond Acceptor Count

6

Exact Mass

258.0553591 g/mol

Monoisotopic Mass

258.0553591 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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